2-Hydroxybenzoyl azide

Description

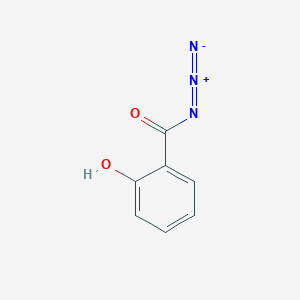

Structure

3D Structure

Properties

CAS No. |

54539-61-6 |

|---|---|

Molecular Formula |

C7H5N3O2 |

Molecular Weight |

163.13 g/mol |

IUPAC Name |

2-hydroxybenzoyl azide |

InChI |

InChI=1S/C7H5N3O2/c8-10-9-7(12)5-3-1-2-4-6(5)11/h1-4,11H |

InChI Key |

IASVOTKMXTUPSU-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)N=[N+]=[N-])O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-Hydroxybenzoyl Azide from Salicylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide details two primary synthetic pathways for the preparation of 2-hydroxybenzoyl azide from the readily available starting material, salicylic acid. The synthesis of this acyl azide is a critical step for accessing various amine-derivatized compounds through the Curtius rearrangement, a powerful tool in medicinal chemistry and drug development.[1][2] This document provides a comprehensive overview of the methodologies, including detailed experimental protocols, quantitative data, and visual representations of the chemical transformations and workflows.

Executive Summary

The synthesis of this compound from salicylic acid can be effectively achieved through two principal routes, each involving the activation of the carboxylic acid functionality followed by the introduction of the azide moiety.

-

Route 1: This pathway proceeds through the formation of a salicyl hydrazide intermediate. Salicylic acid is first esterified to methyl salicylate, which is subsequently converted to salicyl hydrazide by reaction with hydrazine hydrate. The hydrazide is then transformed into the target acyl azide via diazotization with nitrous acid.

-

Route 2: This alternative approach involves the conversion of salicylic acid to the more reactive 2-hydroxybenzoyl chloride (salicyloyl chloride). This acyl chloride is then directly reacted with an azide salt, typically sodium azide, to yield this compound.

Both routes offer viable methods for the synthesis, with the choice of pathway often depending on the availability of reagents, desired scale, and safety considerations.

Data Presentation

The following tables summarize the quantitative data associated with the key transformations in each synthetic route, providing a comparative overview of reaction yields and conditions.

Route 1: Via Salicyl Hydrazide Intermediate

| Step | Reaction | Reagents & Solvents | Temperature (°C) | Time | Yield (%) | Reference |

| 1a | Salicylic Acid to Methyl Salicylate | Methanol, Sulfuric Acid (catalyst) | Reflux | 6 hours | High | [3] |

| 1b | Methyl Salicylate to Salicyl Hydrazide | Hydrazine Hydrate, Ethanol | Reflux | 3 hours | ~61 | [4] |

| 1c | Salicyl Hydrazide to this compound | Sodium Nitrite, Hydrochloric Acid, Water | 0 - 5 | Short | Not specified | General Method[5] |

Route 2: Via 2-Hydroxybenzoyl Chloride Intermediate

| Step | Reaction | Reagents & Solvents | Temperature (°C) | Time | Yield (%) | Reference |

| 2a | Salicylic Acid to 2-Hydroxybenzoyl Chloride | Thionyl Chloride, DMF (catalyst) | Reflux | 2 hours | High (in situ) | General Method |

| 2b | 2-Hydroxybenzoyl Chloride to this compound | Sodium Azide, Acetone/Water | 0 | 30 minutes | ~47 (for benzoyl azide) | [6] |

Experimental Protocols

Route 1: Synthesis via Salicyl Hydrazide

Step 1a: Synthesis of Methyl Salicylate

-

Methodology: In a round-bottom flask equipped with a reflux condenser, dissolve salicylic acid (1 eq.) in an excess of methanol.[3]

-

Carefully add a catalytic amount of concentrated sulfuric acid.

-

Heat the mixture to reflux and maintain for 6 hours.

-

After cooling, neutralize the excess acid with a suitable base (e.g., sodium bicarbonate solution).

-

Extract the methyl salicylate with an organic solvent (e.g., dichloromethane).

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

-

Purify by distillation if necessary.

Step 1b: Synthesis of Salicyl Hydrazide

-

Methodology: Dissolve methyl salicylate (1 eq.) in ethanol in a round-bottom flask fitted with a reflux condenser.[3]

-

Add hydrazine hydrate (an excess, e.g., 1.5 eq.) to the solution.[3]

-

Reflux the reaction mixture for 3 hours.

-

Upon cooling, the product, salicyl hydrazide, will often precipitate from the solution.

-

Collect the solid by filtration, wash with cold ethanol, and dry to obtain the pure product. A yield of approximately 61% can be expected.[4]

Step 1c: Synthesis of this compound

-

Methodology: Dissolve salicyl hydrazide (1 eq.) in a mixture of dilute hydrochloric acid and water and cool the solution to 0-5 °C in an ice bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq.) dropwise while maintaining the temperature below 5 °C.

-

Stir the reaction mixture at this temperature for a short period (e.g., 30 minutes). The formation of the acyl azide is often indicated by the appearance of a precipitate.

-

The this compound can be extracted into a cold, inert organic solvent (e.g., diethyl ether or dichloromethane).

-

Carefully wash the organic layer with cold water and brine.

-

The resulting solution of this compound is typically used immediately in the subsequent Curtius rearrangement without isolation due to its potential instability.[5][7]

Route 2: Synthesis via 2-Hydroxybenzoyl Chloride

Step 2a: Synthesis of 2-Hydroxybenzoyl Chloride

-

Methodology: In a fume hood, equip a round-bottom flask with a reflux condenser and a gas trap to neutralize acidic gases.

-

To the flask, add salicylic acid (1 eq.) and an excess of thionyl chloride.

-

Add a catalytic amount of N,N-dimethylformamide (DMF).

-

Heat the mixture to reflux for 2 hours. The progress of the reaction can be monitored by the cessation of gas evolution (HCl and SO₂).

-

After the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure.

-

The resulting crude 2-hydroxybenzoyl chloride is typically a liquid and can be used directly in the next step without further purification.

Step 2b: Synthesis of this compound

-

Methodology: Dissolve the crude 2-hydroxybenzoyl chloride (1 eq.) in acetone and cool the solution to 0 °C in an ice bath.[6]

-

In a separate flask, dissolve sodium azide (a slight excess, e.g., 1.1 eq.) in water and cool to 0 °C.[6]

-

Slowly add the aqueous sodium azide solution to the acetone solution of the acyl chloride with vigorous stirring, maintaining the temperature at 0 °C.

-

Continue stirring at 0 °C for 30 minutes.

-

Pour the reaction mixture onto crushed ice to precipitate the this compound.

-

Collect the solid product by filtration, wash with cold water, and dry under vacuum. A yield of around 47% was reported for the analogous benzoyl azide synthesis.[6]

-

As with the product from Route 1, this compound can be unstable and is often used immediately in subsequent reactions.

Mandatory Visualizations

The following diagrams illustrate the chemical pathways and experimental workflows described in this guide.

Caption: Synthetic pathways to this compound.

Caption: Experimental workflows for the synthesis.

The Curtius Rearrangement: A Key Application

The primary utility of this compound in drug development and organic synthesis lies in its role as a precursor for the Curtius rearrangement.[1][2] This reaction involves the thermal or photochemical decomposition of the acyl azide to an isocyanate, with the loss of nitrogen gas.[5] The resulting isocyanate is a versatile intermediate that can be trapped with various nucleophiles to yield a range of important functional groups.

Caption: The Curtius rearrangement of this compound.

This rearrangement proceeds with retention of configuration of the migrating group, making it a stereospecific transformation. The ability to convert a carboxylic acid into a primary amine, a carbamate, or a urea derivative with one less carbon atom is a valuable synthetic strategy.

Safety Considerations

-

Thionyl chloride is corrosive and reacts violently with water. It should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.

-

Hydrazine hydrate is toxic and corrosive. It should also be handled in a fume hood with suitable PPE.

-

Sodium azide is highly toxic and can form explosive heavy metal azides. Contact with acids liberates highly toxic and explosive hydrazoic acid. All reactions involving sodium azide should be conducted with extreme caution and appropriate safety measures in place.

-

Acyl azides , including this compound, are potentially explosive, especially when heated in a concentrated form. They should be handled with care, and it is often preferable to use them in solution immediately after their preparation without isolation.

This guide provides a framework for the synthesis of this compound. Researchers should consult the primary literature and adhere to all institutional safety protocols when carrying out these procedures.

References

- 1. The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Curtius rearrangement: mechanistic insight and recent applications in natural product syntheses - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. pharmacy.uobasrah.edu.iq [pharmacy.uobasrah.edu.iq]

- 4. researchgate.net [researchgate.net]

- 5. Curtius rearrangement - Wikipedia [en.wikipedia.org]

- 6. prepchem.com [prepchem.com]

- 7. scispace.com [scispace.com]

2-Hydroxybenzoyl azide CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

2-Hydroxybenzoyl azide is not a commercially available compound with a registered CAS number, suggesting it is a reactive intermediate rather than a stable, isolable substance. This technical guide provides an in-depth overview of its parent compound, 2-hydroxybenzoic acid (salicylic acid), and outlines the probable synthesis, reactivity, and handling precautions for this compound based on the well-established chemistry of acyl azides. This document is intended to equip researchers with the foundational knowledge required for the in-situ generation and potential application of this reactive species in chemical synthesis and drug development.

Physicochemical Properties of the Precursor: 2-Hydroxybenzoic Acid

Given the transient nature of this compound, all quantitative data pertains to its stable precursor, 2-hydroxybenzoic acid, also known as salicylic acid.

| Property | Value | Reference |

| CAS Number | 69-72-7 | [1][2] |

| Molecular Formula | C₇H₆O₃ | [1][2][3] |

| Molecular Weight | 138.12 g/mol | [3][4] |

| Appearance | Colorless to white crystalline powder | [1] |

| Melting Point | 158-161 °C | [2] |

| Boiling Point | 211 °C | [2] |

| Solubility in Water | 1.8 g/L (at 20 °C) | [2] |

| pKa | 2.98 (at 25 °C) | [2] |

Synthesis of this compound: An Experimental Protocol

This compound would be synthesized from its corresponding carboxylic acid, salicylic acid. The following is a general procedure for the formation of an acyl azide from a carboxylic acid. This reaction is typically performed and used in situ without isolation of the azide product due to its potential instability.

Materials:

-

2-Hydroxybenzoic acid (Salicylic acid)

-

Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

-

Sodium azide (NaN₃)

-

Anhydrous aprotic solvent (e.g., Toluene, THF, or Acetone)

-

Anhydrous sodium sulfate or magnesium sulfate

-

Ice bath

Procedure:

-

Activation of the Carboxylic Acid:

-

In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-hydroxybenzoic acid in an excess of thionyl chloride.

-

Gently reflux the mixture for 1-2 hours to form the acyl chloride. The reaction progress can be monitored by the cessation of HCl gas evolution.

-

Remove the excess thionyl chloride under reduced pressure. The resulting 2-hydroxybenzoyl chloride is often used directly in the next step.

-

Alternative: The carboxylic acid can be reacted with oxalyl chloride in a solvent like dichloromethane with a catalytic amount of DMF.

-

-

Formation of the Acyl Azide:

-

Dissolve the crude 2-hydroxybenzoyl chloride in a suitable anhydrous aprotic solvent such as acetone or toluene.

-

Cool the solution in an ice bath to 0 °C.

-

In a separate flask, prepare a solution of sodium azide in a minimal amount of water and add it dropwise to the acyl chloride solution with vigorous stirring. The use of a phase-transfer catalyst may be beneficial if a biphasic system is employed.

-

Stir the reaction mixture at 0 °C for 1-2 hours.

-

-

Work-up (Use with Caution):

-

The resulting solution containing this compound is typically used immediately in the subsequent reaction step.

-

If necessary, the organic layer can be separated, washed with cold water and brine, and dried over anhydrous sodium sulfate. Note: Concentration of the solution should be avoided as organic azides can be explosive.[5][6]

-

Below is a workflow diagram illustrating this synthesis and a common subsequent reaction, the Curtius rearrangement.

Reactivity and Stability of this compound

Organic azides are energetic molecules and should be handled with care.[5][6][7] The stability of an organic azide is often estimated by the "Rule of Six," which suggests there should be at least six carbon atoms for each energetic functional group (like an azide).[7][8] With a C₇N₃ composition in the core structure, this compound would be considered potentially explosive and should not be isolated in a pure form.[5]

The primary reactivity of acyl azides is the Curtius rearrangement , where thermal or photochemical activation leads to the loss of dinitrogen gas (N₂) and the formation of an isocyanate intermediate. This isocyanate is a versatile synthon that can be trapped with various nucleophiles:

-

Hydrolysis: Reaction with water yields an unstable carbamic acid, which decarboxylates to form an amine (in this case, 2-aminophenol).

-

Alcoholysis: Reaction with an alcohol produces a carbamate.

-

Aminolysis: Reaction with an amine gives a urea derivative.

The ortho-hydroxy group in this compound could potentially participate in intramolecular reactions, influencing the stability and reactivity profile of the molecule.

Safety and Handling of Organic Azides

Due to their potential for explosive decomposition, all azides should be handled with extreme caution. The following diagram outlines critical safety considerations.

Key Precautions:

-

Always work behind a blast shield.

-

Avoid friction and grinding. Do not use ground glass joints.

-

Avoid contact with heavy metals (e.g., copper, lead, mercury, silver, zinc) as this can form highly sensitive and explosive metal azides.[7]

-

Avoid contact with strong acids , which can produce highly toxic and explosive hydrazoic acid.[7]

-

Do not heat organic azides directly unless performing a controlled reaction like the Curtius rearrangement.

-

Store azide-containing solutions at low temperatures and away from light.

Potential Applications in Drug Development

Acyl azides, and the isocyanates derived from them, are valuable intermediates in the synthesis of a wide range of biologically active molecules. Potential applications for a reactive intermediate like this compound could include:

-

Linker Chemistry: The isocyanate formed after the Curtius rearrangement can be used to conjugate the 2-hydroxyphenyl moiety to proteins or other biomolecules through reaction with amine groups (e.g., lysine residues).

-

Synthesis of Heterocycles: The azide itself can participate in cycloaddition reactions, such as the Staudinger ligation or click chemistry, to form complex heterocyclic structures common in pharmaceutical compounds.

-

Scaffold Decoration: Used to introduce a urea or carbamate linkage onto a core molecule, which can be crucial for target binding and modulating pharmacokinetic properties.

Conclusion

While this compound is not a stock chemical, its in-situ generation from salicylic acid provides a pathway to the versatile 2-hydroxyphenyl isocyanate intermediate. A thorough understanding of the chemistry of acyl azides, coupled with stringent safety protocols, is essential for any researcher intending to work with this and related compounds. The information provided in this guide serves as a foundational resource for the safe and effective use of this reactive species in research and development.

References

- 1. Salicylic acid - Wikipedia [en.wikipedia.org]

- 2. Salicylic acid | 69-72-7 [chemicalbook.com]

- 3. Salicylic acid [webbook.nist.gov]

- 4. caymanchem.com [caymanchem.com]

- 5. safety.fsu.edu [safety.fsu.edu]

- 6. Information on Azide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]

- 7. safety.pitt.edu [safety.pitt.edu]

- 8. KIT - IOC - Bräse - Research - Research interests - Azide [ioc.kit.edu]

The Thermal Decomposition of 2-Hydroxybenzoyl Azide: A Mechanistic Exploration

For Researchers, Scientists, and Drug Development Professionals

The thermal decomposition of acyl azides is a cornerstone of synthetic chemistry, providing a powerful route to isocyanates and their derivatives. When the acyl azide bears a suitably positioned nucleophilic group, the reaction landscape expands to include intramolecular cyclization pathways, offering access to a diverse range of heterocyclic scaffolds. This technical guide delves into the thermal decomposition mechanism of 2-Hydroxybenzoyl azide, a molecule poised at the intersection of these two reactive pathways. While the Curtius rearrangement represents the canonical decomposition route for acyl azides, the presence of an ortho-hydroxyl group introduces the potential for a competing intramolecular cyclization. This document aims to provide a comprehensive overview of the theoretical underpinnings of these transformations, supported by generalized experimental approaches and illustrative data.

Core Mechanisms: A Tale of Two Pathways

The thermal decomposition of this compound is presumed to proceed via two primary, competing pathways: the well-established Curtius rearrangement and a plausible intramolecular cyclization.

1. The Curtius Rearrangement: A Concerted Path to the Isocyanate

The Curtius rearrangement is the thermal decomposition of an acyl azide to an isocyanate with the extrusion of nitrogen gas.[1][2][3] Extensive mechanistic studies have largely concluded that the reaction proceeds through a concerted mechanism, where the migration of the aryl group to the nitrogen atom occurs simultaneously with the expulsion of dinitrogen.[3] This avoids the formation of a high-energy nitrene intermediate. The resulting 2-hydroxyphenyl isocyanate is a reactive intermediate that can be trapped by various nucleophiles or undergo further reactions.

2. Intramolecular Cyclization: The Influence of the Ortho-Hydroxyl Group

The presence of the hydroxyl group in the ortho position to the azidoformyl group introduces the possibility of an intramolecular reaction. Following the initial Curtius rearrangement to the 2-hydroxyphenyl isocyanate, the proximate hydroxyl group can act as an intramolecular nucleophile. This can lead to the formation of a seven-membered heterocyclic ring, specifically a 2,3-benzoxazepin-4(3H)-one derivative. While specific studies on the thermal cyclization of 2-hydroxyphenyl isocyanate are not abundant in the reviewed literature, the propensity for intramolecular reactions in such systems is a well-established principle in organic chemistry.

Quantitative Data Summary

Specific quantitative data for the thermal decomposition of this compound, such as reaction kinetics, activation energies, and product yields, are not extensively reported in the peer-reviewed literature. However, based on studies of related substituted benzoyl azides and general principles of reaction kinetics, a hypothetical dataset is presented below for illustrative purposes.[4][5] It is crucial to note that these values are estimations and would require experimental validation.

| Reaction Parameter | Curtius Rearrangement | Intramolecular Cyclization |

| Typical Temperature Range (°C) | 80 - 120 | 100 - 150 |

| Major Product | 2-Hydroxyphenyl isocyanate | 2,3-Benzoxazepin-4(3H)-one |

| Hypothetical Yield (%) | Dependent on trapping agent | Dependent on reaction conditions |

| Estimated Activation Energy (kJ/mol) | 100 - 130 | 110 - 150 |

Note: The actual product distribution between the Curtius rearrangement product and the cyclized product will be highly dependent on the reaction conditions, including temperature, solvent, and the presence of any trapping agents.

Experimental Protocols

A detailed experimental protocol for the comprehensive study of the thermal decomposition of this compound is outlined below. This protocol is a generalized procedure based on common practices for studying similar reactions and should be adapted and optimized based on specific laboratory conditions and safety assessments.

Objective: To investigate the thermal decomposition of this compound, identify the products of the Curtius rearrangement and intramolecular cyclization, and gather kinetic data.

Materials:

-

This compound (synthesis required, see below)

-

High-purity, anhydrous solvents (e.g., toluene, xylenes, diphenyl ether)

-

Inert gas (Nitrogen or Argon)

-

Trapping agents (e.g., anhydrous methanol, aniline)

-

Standard analytical reagents and solvents for chromatography and spectroscopy

Instrumentation:

-

Round-bottom flasks with reflux condensers and magnetic stirrers

-

Oil bath or heating mantle with precise temperature control

-

Schlenk line for inert atmosphere reactions

-

Thin Layer Chromatography (TLC) plates and developing chambers

-

Flash column chromatography system

-

Nuclear Magnetic Resonance (NMR) Spectrometer (¹H and ¹³C)

-

Fourier-Transform Infrared (FTIR) Spectrometer

-

Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS)

-

Differential Scanning Calorimeter (DSC) and Thermogravimetric Analyzer (TGA)

Synthesis of this compound:

-

Step 1: Synthesis of 2-Hydroxybenzoyl chloride: 2-Hydroxybenzoic acid (salicylic acid) is reacted with thionyl chloride (SOCl₂) or oxalyl chloride in an inert solvent (e.g., dichloromethane) with a catalytic amount of dimethylformamide (DMF). The reaction is typically carried out at room temperature, followed by removal of excess reagent and solvent under reduced pressure.

-

Step 2: Azidation: The crude 2-Hydroxybenzoyl chloride is dissolved in a suitable solvent (e.g., acetone) and treated with an aqueous solution of sodium azide (NaN₃) at low temperature (0-5 °C). The reaction is stirred for a few hours, after which the product is extracted into an organic solvent, washed, dried, and the solvent removed to yield this compound. Caution: Acyl azides are potentially explosive and should be handled with extreme care, avoiding heat, friction, and shock. All manipulations should be performed behind a blast shield.

Thermal Decomposition Procedure:

-

A solution of this compound in a high-boiling, anhydrous solvent (e.g., toluene) is prepared in a round-bottom flask under an inert atmosphere.

-

The solution is heated to a specific, controlled temperature (e.g., 100 °C) using an oil bath.

-

The reaction progress is monitored by TLC by observing the disappearance of the starting material spot.

-

Aliquots of the reaction mixture can be taken at different time intervals for kinetic analysis by a suitable analytical technique (e.g., NMR spectroscopy or GC-MS).

-

Upon completion of the reaction, the solvent is removed under reduced pressure.

-

The crude product mixture is analyzed by NMR, FTIR, and MS to identify the products.

-

The products are separated and purified by flash column chromatography.

Trapping of the Isocyanate Intermediate:

To confirm the formation of 2-hydroxyphenyl isocyanate via the Curtius rearrangement, the thermal decomposition can be carried out in the presence of a nucleophilic trapping agent.

-

With Methanol: The decomposition is performed in anhydrous methanol. The isocyanate will react with methanol to form a stable methyl carbamate derivative, which can be isolated and characterized.

-

With Aniline: The decomposition is carried out in the presence of aniline. The isocyanate will react with aniline to form a urea derivative, which can be readily identified.

Thermal Analysis (DSC/TGA):

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) can provide valuable information about the thermal stability and decomposition profile of this compound.

-

TGA: A small sample of the azide is heated at a constant rate in an inert atmosphere. The TGA curve will show the mass loss corresponding to the extrusion of N₂ gas, allowing for the determination of the decomposition temperature range.

-

DSC: A DSC scan will reveal the enthalpy changes associated with the decomposition process. An exothermic peak will indicate the energy released during the rearrangement and/or cyclization.

Visualizing the Mechanisms and Workflow

Diagrams created using Graphviz (DOT language):

Caption: The concerted mechanism of the Curtius rearrangement of this compound.

Caption: Proposed intramolecular cyclization of the 2-Hydroxyphenyl isocyanate intermediate.

Caption: A logical workflow for the synthesis and thermal decomposition study of this compound.

References

- 1. The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses - PMC [pmc.ncbi.nlm.nih.gov]

- 2. bohrium.com [bohrium.com]

- 3. Curtius rearrangement - Wikipedia [en.wikipedia.org]

- 4. The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Mechanisms and kinetics for the thermal decomposition of 2-azido-N,N-dimethylethanamine (DMAZ) [pubmed.ncbi.nlm.nih.gov]

Spectroscopic and Synthetic Profile of 2-Hydroxybenzoyl Azide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data (NMR, IR, MS) and a detailed experimental protocol for the synthesis of 2-Hydroxybenzoyl Azide. This information is critical for researchers engaged in the synthesis of novel therapeutic agents and other applications where this reactive intermediate is employed.

Spectroscopic Data

Table 1: Nuclear Magnetic Resonance (NMR) Data

A complete, experimentally verified NMR dataset for this compound is not currently available in the searched literature. However, based on the analysis of similar benzoyl and 2-hydroxybenzoyl compounds, the expected chemical shifts are outlined below.

| ¹H NMR (Proton) | ¹³C NMR (Carbon) |

| Chemical Shift (δ) ppm | Chemical Shift (δ) ppm |

| Aromatic Protons: 6.8 - 8.0 (m) | Carbonyl Carbon (C=O): ~165-170 |

| Hydroxyl Proton (-OH): 9.0 - 11.0 (s, br) | Aromatic Carbons: ~115-160 |

| Note: Predicted values based on analogous structures. 'm' denotes multiplet, 's' singlet, and 'br' broad signal. | Note: Predicted values based on analogous structures. |

Table 2: Infrared (IR) Spectroscopy Data

The IR spectrum of azides is characterized by a strong, sharp absorption band for the asymmetric stretching of the azide group.

| Functional Group | Characteristic Absorption (cm⁻¹) | Reference |

| Azide (N₃), asymmetric stretch | ~2100 - 2150 | [1] |

| Carbonyl (C=O), stretch | ~1680 - 1700 | [1] |

| Hydroxyl (O-H), stretch | ~3200 - 3600 (broad) | General |

| Aromatic (C-H), stretch | ~3000 - 3100 | General |

Data is supported by the FT-IR characterization of a salicylic acid-benzene azimide cocrystal, which is expected to exhibit similar vibrational modes for the this compound moiety.[1]

Table 3: Mass Spectrometry (MS) Data

The mass spectrum of this compound would be expected to show the molecular ion peak and characteristic fragmentation patterns.

| Ion | m/z (Mass-to-Charge Ratio) | Notes |

| [M]⁺ | 163.04 | Molecular Ion |

| [M - N₂]⁺ | 135.03 | Loss of nitrogen gas |

| [M - N₃]⁺ | 121.03 | Loss of azide radical |

Note: Predicted m/z values based on the molecular formula C₇H₅N₃O₂.

Experimental Protocols

The synthesis of this compound can be achieved through the reaction of 2-hydroxybenzoyl chloride (salicyloyl chloride) with sodium azide. The following protocol is a standard and effective method.

2.1. Synthesis of this compound

This procedure involves the conversion of salicylic acid to its acyl chloride, followed by reaction with sodium azide.

Materials:

-

Salicylic acid

-

Thionyl chloride (SOCl₂)

-

Sodium azide (NaN₃)

-

Anhydrous dichloromethane (DCM)

-

Anhydrous acetone

-

Ice bath

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

Preparation of 2-Hydroxybenzoyl Chloride: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add salicylic acid (1 equivalent). Slowly add thionyl chloride (1.2 equivalents) dropwise at room temperature. Heat the mixture to reflux for 2-3 hours until the evolution of HCl gas ceases. After cooling, remove the excess thionyl chloride under reduced pressure to obtain crude 2-hydroxybenzoyl chloride.

-

Formation of this compound: Dissolve the crude 2-hydroxybenzoyl chloride in anhydrous acetone. In a separate flask, dissolve sodium azide (1.5 equivalents) in a minimal amount of water and add it to the acetone solution. Stir the reaction mixture vigorously at 0°C (ice bath) for 1-2 hours.

-

Work-up and Isolation: After the reaction is complete (monitored by TLC), pour the mixture into a separatory funnel containing cold water and extract with dichloromethane. Wash the organic layer with saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound as a solid.

2.2. Spectroscopic Characterization Methods

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra can be recorded on a 400 MHz or 500 MHz spectrometer using deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆) as the solvent.

-

IR Spectroscopy: The IR spectrum can be obtained using a Fourier-Transform Infrared (FTIR) spectrometer, typically with the sample prepared as a KBr pellet or a thin film.

-

Mass Spectrometry: Mass spectra can be acquired using an Electron Ionization (EI) or Electrospray Ionization (ESI) mass spectrometer.

Visualizations

Diagram 1: Synthesis Workflow

Caption: Workflow for the synthesis and analysis of this compound.

Diagram 2: Spectroscopic Data Relationship

Caption: Interrelation of spectroscopic techniques for structural elucidation.

References

An In-depth Technical Guide on the Stability and Storage of 2-Hydroxybenzoyl Azide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stability and storage conditions for 2-hydroxybenzoyl azide. Due to the limited availability of data for this specific compound, this document incorporates information on closely related analogues and general principles for the safe handling of organic azides. All recommendations should be implemented in conjunction with a thorough, institution-specific risk assessment.

Introduction to this compound

This compound is an organic azide that serves as a versatile intermediate in organic synthesis. Like other acyl azides, it is an energetic compound that can undergo Curtius rearrangement to form the corresponding isocyanate, a valuable precursor for the synthesis of a wide range of nitrogen-containing compounds, including pharmaceuticals and other biologically active molecules. The presence of the ortho-hydroxy group can influence its reactivity and stability.

The inherent energetic nature of the azide functional group necessitates a thorough understanding of its stability profile to ensure safe handling, storage, and use in research and development.

Stability of this compound

The stability of organic azides is a critical consideration for their safe utilization. Decomposition can be initiated by heat, light, shock, or friction.

The stability of organic azides can be qualitatively predicted by considering their molecular structure:

-

Carbon-to-Nitrogen Ratio (C/N): A higher carbon-to-nitrogen ratio generally indicates greater stability. For this compound (C₇H₅N₃O₂), the C/N ratio is 7/3 ≈ 2.33. Organic azides with a C/N ratio between 1 and 3 can often be synthesized and isolated but should be handled with care and stored under controlled conditions.

-

The "Rule of Six": This rule suggests that having at least six carbon atoms per energetic functional group (like an azide) provides sufficient "ballast" to render the compound relatively safe to handle. This compound, with seven carbon atoms to one azide group, adheres to this guideline.

Table 1: Thermal Stability Data for a this compound Analogue

| Compound | Method | Onset of Decomposition (°C) | Notes |

| 3-Bromo-2-hydroxybenzoyl azide | DSC | 110 | Sharp exothermic conversion observed.[1] |

Specific photostability data for this compound is not available. However, organic azides, in general, can be sensitive to light, which can induce decomposition. It is therefore recommended to protect this compound from light during storage and handling.

Acyl azides can be susceptible to hydrolysis, which would lead to the formation of the corresponding carboxylic acid (salicylic acid) and hydrazoic acid. The rate of hydrolysis is dependent on pH and temperature. The presence of the ortho-hydroxy group in this compound may influence its hydrolytic stability through intramolecular interactions. It is advisable to protect the compound from moisture.

Storage and Handling

Proper storage and handling procedures are paramount to ensure the safety of personnel and the integrity of the compound.

Based on general guidelines for organic azides, the following storage conditions are recommended for this compound:

Table 2: Recommended Storage Conditions for this compound

| Parameter | Recommendation | Rationale |

| Temperature | Cool (2-8 °C) or below | To minimize the risk of thermal decomposition. |

| Light | In the dark (e.g., in an amber vial or a light-proof container) | To prevent photochemical decomposition. |

| Atmosphere | Dry, inert atmosphere (e.g., under argon or nitrogen) | To prevent hydrolysis. |

| Container | Tightly sealed, compatible material (e.g., glass) | To prevent contamination and exposure to moisture. |

| Segregation | Store away from acids, bases, oxidizing agents, and metals | To prevent incompatible reactions. |

All work with this compound should be conducted in a well-ventilated fume hood. Personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves, is mandatory. Due to its potential as an explosive, the use of a blast shield is highly recommended, especially when working with quantities greater than a few milligrams.

Key Handling Practices:

-

Avoid friction, grinding, and impact.

-

Use non-metallic spatulas (e.g., plastic or ceramic).

-

Avoid contact with metals, as this can lead to the formation of shock-sensitive metal azides.

-

Do not heat the compound directly unless as part of a carefully controlled reaction setup with appropriate safety measures.

-

Prepare only the amount of material needed for the immediate experiment.

Experimental Protocols

The following are generalized protocols for assessing the stability of energetic compounds like this compound. These should be adapted and validated for the specific experimental setup.

Objective: To determine the onset temperature of decomposition.

Methodology:

-

A small, accurately weighed sample (typically 1-5 mg) of this compound is hermetically sealed in an aluminum DSC pan.

-

An empty, hermetically sealed aluminum pan is used as a reference.

-

The sample and reference pans are placed in the DSC instrument.

-

The temperature is ramped at a constant rate (e.g., 5-10 °C/min) under an inert atmosphere (e.g., nitrogen).

-

The heat flow to the sample is monitored as a function of temperature.

-

An exothermic event indicates decomposition. The onset temperature of this exotherm is taken as the decomposition temperature.

Objective: To evaluate the effect of light exposure on the stability of the compound.

Methodology:

-

Prepare two samples of this compound. One sample is exposed to a light source, while the other is wrapped in aluminum foil to serve as a dark control.

-

The light source should comply with ICH Q1B guidelines, providing a standardized output of both visible and UV light.

-

Expose the samples for a specified duration to achieve an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

-

After exposure, analyze both the exposed sample and the dark control by a suitable analytical method (e.g., HPLC, NMR) to determine the extent of degradation.

Decomposition Pathway

The primary decomposition pathway for acyl azides upon heating is the Curtius rearrangement, which proceeds through a nitrene intermediate to form an isocyanate with the loss of nitrogen gas. This isocyanate can then react further depending on the reaction conditions.

Conclusion

This compound is an energetic compound that requires careful handling and storage. While specific stability data is scarce, information from analogous compounds and general principles for organic azides provide a strong framework for its safe use. Key takeaways include its likely thermal instability above 110 °C, the need for protection from light and moisture, and the importance of avoiding contact with incompatible materials. Adherence to the storage and handling guidelines outlined in this document, in conjunction with institution-specific safety protocols, is essential for mitigating the risks associated with this versatile chemical intermediate. Further experimental studies are warranted to fully characterize the stability profile of this compound.

References

A Comprehensive Technical Guide to the Photochemical Properties of 2-Hydroxybenzoyl Azide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the anticipated photochemical properties of 2-hydroxybenzoyl azide. While direct experimental data for this specific compound is limited in publicly accessible literature, this document extrapolates its expected behavior based on the well-established photochemistry of related benzoyl azides, aryl azides, and salicylate derivatives. This guide covers the synthesis, expected spectroscopic characteristics, proposed photodecomposition pathways, and the reactivity of potential photoproducts. Detailed experimental protocols for the investigation of its photochemical properties are also provided, alongside visual representations of key pathways and workflows to facilitate understanding and further research in areas such as photolabeling, cross-linking, and the development of photoresponsive materials.

Introduction

Aryl azides, and specifically benzoyl azides, are a class of organic compounds that have garnered significant interest due to their rich photochemistry. Upon absorption of ultraviolet light, these molecules undergo facile extrusion of molecular nitrogen to generate highly reactive nitrene intermediates. This property makes them invaluable tools in a variety of applications, including photoaffinity labeling, surface modification, and the synthesis of complex nitrogen-containing heterocycles.

This compound is a particularly intriguing molecule within this class. The presence of an ortho-hydroxyl group is expected to introduce unique photochemical behavior due to the potential for intramolecular hydrogen bonding. This interaction can influence the electronic structure of the azide, the stability and reactivity of the resulting nitrene intermediate, and the subsequent reaction pathways. Understanding these properties is crucial for harnessing the full potential of this compound in drug development, materials science, and fundamental chemical research.

Synthesis of this compound

The synthesis of this compound is anticipated to follow a well-established two-step procedure from the commercially available 2-hydroxybenzoic acid (salicylic acid).

The Genesis of a Versatile Reagent: A Technical Guide to the Discovery and History of Ortho-Hydroxybenzoyl Azides

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the discovery, synthesis, and chemical behavior of ortho-hydroxybenzoyl azides. This class of compounds, while not distinguished by a singular moment of discovery, represents a significant application of a foundational reaction in organic chemistry—the Curtius rearrangement. Their utility stems from the strategic placement of the hydroxyl and azide functionalities on the benzoyl core, offering pathways to a variety of valuable molecular scaffolds. This document will detail the historical context of their parent reaction, outline key synthetic protocols, present available quantitative data, and visualize the critical reaction pathways.

Historical Context: The Curtius Rearrangement

The story of ortho-hydroxybenzoyl azides is intrinsically linked to the broader discovery of the Curtius rearrangement. In 1885, the German chemist Theodor Curtius reported that acyl azides, when heated, undergo a rearrangement to form isocyanates with the loss of nitrogen gas.[1][2][3][4] This thermal decomposition proved to be a versatile method for converting carboxylic acids and their derivatives into amines, urethanes, and ureas, thus becoming a cornerstone of synthetic organic chemistry.[5][6]

The reaction is believed to proceed through a concerted mechanism where the alkyl or aryl group migrates to the nitrogen atom as nitrogen gas is expelled, avoiding the formation of a free nitrene intermediate.[2] This concerted nature ensures the retention of the stereochemistry of the migrating group.[2]

While the exact date of the first synthesis of an ortho-hydroxybenzoyl azide is not prominently documented, its preparation falls under the general scope of the Curtius reaction, which has been widely applied to a vast array of carboxylic acid derivatives since its discovery.[4] The synthesis of the necessary precursor, 2-hydroxybenzohydrazide (salicyl hydrazide), from salicylic acid derivatives like methyl salicylate has been well-established, paving the way for the generation of the corresponding azide.[1][7]

Synthesis of Ortho-Hydroxybenzoyl Azide

The primary route to ortho-hydroxybenzoyl azide involves a two-step process starting from a salicylic acid ester, typically methyl salicylate.

Step 1: Synthesis of 2-Hydroxybenzohydrazide

The first step is the hydrazinolysis of a salicylic acid ester. This reaction is typically carried out by refluxing the ester with hydrazine hydrate.[1][7] Microwave-assisted synthesis has also been shown to be an efficient method for this conversion.[1]

Step 2: Conversion of 2-Hydroxybenzohydrazide to Ortho-Hydroxybenzoyl Azide

The resulting 2-hydroxybenzohydrazide is then converted to the corresponding azide by treatment with a diazotizing agent, such as nitrous acid (generated in situ from sodium nitrite and a mineral acid) at low temperatures.[2]

Quantitative Data

| Compound | Starting Material | Reagents | Solvent | Reaction Conditions | Yield (%) | Melting Point (°C) | Spectroscopic Data |

| 2-Hydroxybenzohydrazide | Methyl Salicylate | Hydrazine Hydrate | Ethanol | Microwave Irradiation (160W, 8 min) or Reflux | 61.1 - 80%[7][8] | 146-148[8] | IR (KBr, cm⁻¹): 3300-3000 (O-H, N-H), 1640 (C=O) ¹H NMR (DMSO-d₆, δ ppm): 4.5 (s, 2H, NH₂), 6.8-7.8 (m, 4H, Ar-H), 9.8 (s, 1H, NH), 11.5 (s, 1H, OH)[8] |

Experimental Protocols

Synthesis of 2-Hydroxybenzohydrazide (Microwave-Assisted)[1]

-

Materials: Methyl salicylate (10 mmol), Hydrazine hydrate (20 mmol), Ethanol.

-

Procedure:

-

In a 25 mL Erlenmeyer flask, add methyl salicylate (10 mmol) and hydrazine hydrate (20 mmol).

-

Stir the mixture until it is homogeneous.

-

Subject the mixture to microwave irradiation for 8 minutes at 160 W, with stirring every 2 minutes.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

After completion, cool the mixture to room temperature.

-

Add 20-30 mL of distilled water to the mixture.

-

Filter the resulting solid and wash with ethanol.

-

Recrystallize the crude product from absolute ethanol to obtain pure 2-hydroxybenzohydrazide.

-

General Protocol for the Synthesis of Acyl Azides from Hydrazides[2]

-

Materials: 2-Hydroxybenzohydrazide, Sodium nitrite, Hydrochloric acid (or other suitable acid), Water, Ice.

-

Procedure:

-

Dissolve 2-hydroxybenzohydrazide in a suitable acidic aqueous solution (e.g., dilute HCl) and cool the mixture to 0-5 °C in an ice bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the hydrazide solution while maintaining the temperature below 5 °C and stirring vigorously.

-

Continue stirring for a short period (e.g., 15-30 minutes) at low temperature.

-

The ortho-hydroxybenzoyl azide often precipitates as a solid.

-

Collect the solid by filtration, wash with cold water, and dry under vacuum. Caution: Acyl azides are potentially explosive and should be handled with care, avoiding heat, friction, and shock.

-

Reaction Pathways and Mechanisms

The key chemical transformation of ortho-hydroxybenzoyl azide is the Curtius rearrangement, which leads to the formation of 2-hydroxyphenyl isocyanate. This isocyanate is a versatile intermediate that can be trapped by various nucleophiles.

The mechanism of the Curtius rearrangement itself is a concerted process.

Applications and Future Outlook

Ortho-hydroxybenzoyl azides and their isocyanate derivatives are valuable intermediates in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and materials. The presence of the ortho-hydroxyl group can influence the reactivity of the isocyanate and can also be used for further functionalization, such as the formation of benzoxazinones and other heterocyclic systems.

The continued exploration of the reactivity of ortho-hydroxybenzoyl azides and the development of more efficient and safer synthetic protocols will undoubtedly expand their utility in various fields of chemical science. Further detailed characterization of the azide itself is warranted to provide a more complete dataset for the scientific community.

References

- 1. pharmacyeducation.fip.org [pharmacyeducation.fip.org]

- 2. Curtius rearrangement - Wikipedia [en.wikipedia.org]

- 3. onlineorganicchemistrytutor.com [onlineorganicchemistrytutor.com]

- 4. The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses - PMC [pmc.ncbi.nlm.nih.gov]

- 5. organicreactions.org [organicreactions.org]

- 6. The Curtius rearrangement: mechanistic insight and recent applications in natural product syntheses - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. 2-Hydroxy-N′-(4-fluorobenzoyl)benzohydrazide [mdpi.com]

- 8. researchgate.net [researchgate.net]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Theoretical Studies of 2-Hydroxybenzoyl Azide Conformation

This guide provides a comprehensive overview of the theoretical approaches to studying the conformation of this compound. Due to the limited direct research on this specific molecule, this document leverages data and methodologies from analogous compounds, particularly o-hydroxyaryl ketones, benzamides, and other benzoyl derivatives. The principles and techniques detailed herein offer a robust framework for the computational analysis of this compound.

Introduction to the Conformational Landscape of this compound

The conformational preferences of this compound are primarily governed by the rotational freedom around several key single bonds and the potential for intramolecular hydrogen bonding. The orientation of the hydroxyl (-OH) and azide (-N₃) groups relative to the carbonyl (C=O) group dictates the molecule's overall shape, stability, and reactivity.

The key dihedral angles determining the conformation are:

-

τ₁ (C₂-C₁-C=O): Rotation of the carbonyl group relative to the phenyl ring.

-

τ₂ (O=C-N-N₂): Rotation of the azide group relative to the carbonyl group.

-

τ₃ (C₁-C₂-O-H): Rotation of the hydroxyl hydrogen.

A significant stabilizing factor is the expected intramolecular hydrogen bond between the phenolic hydroxyl group and the carbonyl oxygen, a common feature in o-hydroxyaryl carbonyl systems. This interaction is anticipated to favor a planar conformation of the benzoyl moiety.

Theoretical Methodologies for Conformational Analysis

The study of this compound's conformation relies on computational chemistry methods. Density Functional Theory (DFT) is a widely used and effective approach for this purpose.

Experimental Protocols (Computational):

A typical computational workflow for analyzing the conformational space of this compound would involve:

-

Initial Structure Generation: Generation of various possible conformers by systematically rotating the key dihedral angles (τ₁, τ₂, and τ₃).

-

Geometry Optimization: Each initial structure is optimized to find the nearest local energy minimum. A common and reliable level of theory for this is B3LYP with a 6-311+G(d,p) basis set.[1][2] The inclusion of a solvent model, such as the Polarizable Continuum Model (PCM), is crucial if studying the conformation in solution.[2][3]

-

Frequency Calculations: Performed on all optimized structures to confirm they are true minima (no imaginary frequencies) and to obtain thermodynamic data such as Gibbs free energies.

-

Potential Energy Surface (PES) Scan: To determine the rotational energy barriers, a relaxed PES scan is performed by systematically varying a specific dihedral angle (e.g., τ₂) in steps (e.g., 10-20 degrees) while allowing all other geometric parameters to relax at each step.[1]

-

Transition State Search: The maxima along the PES are used as initial guesses for transition state optimizations to accurately determine the energy of the rotational barriers. This is often done using methods like the synchronous transit-guided quasi-Newton (STQN) method.

-

Natural Bond Orbital (NBO) Analysis: This analysis can be used to investigate the nature and strength of the intramolecular hydrogen bond by examining the interaction between the lone pair orbitals of the hydrogen bond acceptor (carbonyl oxygen) and the antibonding orbital of the donor (O-H bond).

Quantitative Data from Analogous Systems

The following tables summarize quantitative data from theoretical studies on molecules with similar structural features to this compound. This data provides expected ranges for bond lengths, angles, and rotational barriers.

Table 1: Geometric Parameters of Intramolecularly Hydrogen-Bonded o-Hydroxyaryl Systems

| Molecule | Method | O-H···O distance (Å) | H···O distance (Å) | O-H···O angle (°) | Reference |

| 5-chloro-2-hydroxy-benzamide | X-ray | - | - | - | [4] |

| 2-hydroxy-N,N-diethyl-benzamide | X-ray | - | - | - | [4] |

| Substituted 2-hydroxybenzophenones | B3LYP/6-311++G** | 2.58 - 2.62 | 1.63 - 1.68 | 145 - 147 |

Data for 2-hydroxybenzophenones is derived from computational studies, which often show strong intramolecular hydrogen bonds.

Table 2: Calculated Rotational Energy Barriers of Analogous Molecules

| Molecule | Rotational Bond | Method | Barrier Height (kcal/mol) | Reference |

| N-benzhydrylformamide | Formyl group rotation | M06-2X/6-311+G* | 20-23 | [1] |

| Tropolone-amide | Aryl C-C(O) | DFT | >20 | [5] |

| Tropolone-ester | Aryl C-C(O) | VT ¹H NMR / DFT | 12.1 / 8.6 | [5] |

| Biphenyl | C-C | HF/6-31G** | 3.33 (0° barrier) | [6] |

| Phenol | C-O | B3LYP/6-311+G(d,p) | ~3 | [7] |

The rotational barrier for the azide group in this compound is expected to be significant due to resonance with the carbonyl group, likely in the range of other amide-like rotations.

Visualization of Conformational Analysis

Diagrams of Key Concepts:

The following diagrams, generated using the DOT language, illustrate the key concepts in the conformational analysis of this compound.

Caption: Potential energy landscape showing stable planar conformers and the transition state for azide rotation.

Caption: A typical workflow for the theoretical study of molecular conformation.

Caption: A diagram illustrating the key electronic and steric interactions influencing conformation.

Conclusion

While direct experimental or theoretical data on this compound is scarce, a robust understanding of its conformational properties can be achieved through computational modeling. By applying established DFT methodologies and drawing comparisons with structurally related molecules, researchers can predict the stable conformers, the energy barriers between them, and the nature of the intramolecular forces that govern its structure. The protocols and data presented in this guide provide a solid foundation for initiating such theoretical investigations, which are crucial for understanding the molecule's properties and potential applications in fields like drug development and materials science.

References

- 1. mdpi.com [mdpi.com]

- 2. rucforsk.ruc.dk [rucforsk.ruc.dk]

- 3. Computational study of conformational preferences of thioamide-containing azaglycine peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. Studies on the Configurational Stability of Tropolone-Ketone, -Ester, and Aldehyde-Based Chiral Axes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. biomedres.us [biomedres.us]

- 7. Quantum mechanical and machine learning prediction of rotational energy barriers in halogenated aromatic alcohols - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Solubility of 2-Hydroxybenzoyl Azide in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxybenzoyl azide is an organic compound of interest in medicinal chemistry and drug development due to its potential as a reactive intermediate in the synthesis of various biologically active molecules. The solubility of a compound is a critical physicochemical property that influences its reaction kinetics, purification, formulation, and bioavailability. Understanding the solubility of this compound in different organic solvents is essential for its effective use in research and development.

This guide outlines a systematic approach to determining the solubility of this compound, providing researchers with the necessary protocols to generate reliable and reproducible data.

Theoretical Considerations

The solubility of this compound in a given solvent is governed by the principle of "like dissolves like." The presence of a polar hydroxyl group and a relatively polar azide group, combined with an aromatic ring, suggests that its solubility will be influenced by the polarity, hydrogen bonding capability, and dispersion forces of the solvent. It is anticipated that this compound will exhibit greater solubility in polar aprotic and polar protic solvents.

Quantitative Solubility Data

As previously stated, specific quantitative solubility data for this compound is not currently available in the public domain. Researchers are encouraged to use the experimental protocols provided in this guide to determine the solubility in solvents relevant to their work. The following table is provided as a template for recording and presenting experimentally determined solubility data.

Table 1: Experimentally Determined Solubility of this compound

| Organic Solvent | Temperature (°C) | Solubility (g/L) | Solubility (mol/L) | Method of Determination | Notes |

| e.g., Acetone | 25 | e.g., Shake-Flask | |||

| e.g., Acetonitrile | 25 | e.g., Shake-Flask | |||

| e.g., Dichloromethane | 25 | e.g., Shake-Flask | |||

| e.g., Dimethylformamide (DMF) | 25 | e.g., Shake-Flask | |||

| e.g., Dimethyl Sulfoxide (DMSO) | 25 | e.g., Shake-Flask | |||

| e.g., Ethanol | 25 | e.g., Shake-Flask | |||

| e.g., Ethyl Acetate | 25 | e.g., Shake-Flask | |||

| e.g., Methanol | 25 | e.g., Shake-Flask | |||

| e.g., Tetrahydrofuran (THF) | 25 | e.g., Shake-Flask | |||

| e.g., Toluene | 25 | e.g., Shake-Flask |

Experimental Protocol: Determination of Solubility using the Shake-Flask Method

The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound in a specific solvent.

4.1. Materials and Apparatus

-

This compound (solid)

-

Selected organic solvents (analytical grade or higher)

-

Glass vials with screw caps or sealed ampoules

-

Orbital shaker or wrist-action shaker with temperature control

-

Analytical balance (accurate to ±0.1 mg)

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or another suitable analytical instrument for quantification.

4.2. Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of solid this compound to a series of glass vials. The excess solid is crucial to ensure that equilibrium with the dissolved solute is achieved.

-

Add a known volume of the selected organic solvent to each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a temperature-controlled shaker.

-

Agitate the samples at a constant temperature (e.g., 25 °C) for a predetermined period (e.g., 24-72 hours) to allow the system to reach equilibrium. The time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution remains constant.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed for a sufficient time to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the collected supernatant through a syringe filter to remove any undissolved solid particles. This step is critical to prevent overestimation of the solubility.

-

-

Quantification:

-

Dilute the filtered solution with a suitable solvent to a concentration that falls within the linear range of the analytical method.

-

Analyze the diluted solution using a validated analytical method, such as HPLC-UV, to determine the concentration of this compound.

-

Prepare a calibration curve using standard solutions of this compound of known concentrations to accurately quantify the amount in the sample.

-

-

Data Analysis:

-

Calculate the solubility of this compound in the selected solvent based on the measured concentration and the dilution factor.

-

Express the solubility in appropriate units, such as grams per liter (g/L) or moles per liter (mol/L).

-

Repeat the experiment at least in triplicate to ensure the reproducibility of the results.

-

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the experimental procedure for determining the solubility of this compound.

Physical Properties of Substituted Hydroxybenzoyl Azides: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Substituted hydroxybenzoyl azides are a class of organic compounds that incorporate a hydroxyl group and an azide functional group on a benzoyl scaffold. These molecules are of significant interest in medicinal chemistry and drug development due to the versatile reactivity of the acyl azide moiety, which can serve as a precursor for the synthesis of a wide range of nitrogen-containing heterocycles and as a photoaffinity labeling probe. The presence of the hydroxyl group can influence the compound's biological activity and pharmacokinetic properties through hydrogen bonding interactions. This technical guide provides a comprehensive overview of the physical properties, synthesis, and characterization of substituted hydroxybenzoyl azides, drawing upon available data for closely related benzoyl azide analogs to provide a predictive framework.

Synthesis and Preparation

The synthesis of substituted hydroxybenzoyl azides can be achieved through several established methods, primarily involving the conversion of the corresponding carboxylic acid or its derivatives.

General Synthetic Pathways

Two common routes for the preparation of acyl azides are:

-

From Acyl Chlorides: The most traditional method involves the reaction of a substituted hydroxybenzoyl chloride with an azide salt, such as sodium azide. The starting acyl chloride is typically synthesized from the corresponding carboxylic acid using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).

-

From Carboxylic Acids: A more direct, one-pot synthesis can be accomplished by treating the substituted hydroxybenzoic acid with diphenylphosphoryl azide (DPPA) in the presence of a base, such as triethylamine.[1][2] This method is often preferred as it avoids the isolation of the potentially hazardous acyl azide intermediate.[1] Another approach involves the use of trichloroacetonitrile and triphenylphosphine in the presence of sodium azide.[3]

Physical and Spectroscopic Properties

Physical Properties of Representative Benzoyl Azides

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical State | Melting Point (°C) | Boiling Point (°C) |

| Benzoyl azide | C₇H₅N₃O | 147.13 | Colorless oil | N/A | N/A |

| 4-Nitrobenzoyl azide | C₇H₄N₄O₃ | 192.13 | Not specified | N/A | N/A |

| 4-Chlorobenzoyl azide | C₇H₄ClN₃O | 181.58 | Not specified | N/A | N/A |

| 4-Methoxybenzoyl azide | C₈H₇N₃O₂ | 177.16 | Not specified | N/A | N/A |

Note: "N/A" indicates that the data is not available in the cited sources.

Spectroscopic Data of Representative Benzoyl Azides

| Compound | IR (cm⁻¹) (Azide Stretch) | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |

| Benzoyl azide | ~2114 | 7.4-7.8 (m, 5H) | 127-134 (aromatic C), 170 (C=O) |

| 4-Methoxybenzoyl azide | Not specified | 3.86 (s, 3H), 6.95 (d, 2H), 7.82 (d, 2H) | 55.6, 114.1, 125.0, 131.7, 164.2, 169.9 |

| 3-Nitrobenzoyl azide | Not specified | 7.7-8.8 (m, 4H) | 123-150 (aromatic C), 168 (C=O) |

Note: Spectroscopic data can vary depending on the solvent and instrument used. The data presented is a general representation based on available information.

Experimental Protocols

General Procedure for the Synthesis of Substituted Hydroxybenzoyl Azides from Acyl Chlorides

-

Preparation of the Acyl Chloride: To a solution of the substituted hydroxybenzoic acid (1 equivalent) in an anhydrous solvent such as dichloromethane (DCM) or toluene, add thionyl chloride (1.2 equivalents) and a catalytic amount of dimethylformamide (DMF). The reaction mixture is stirred at room temperature or heated to reflux until the evolution of gas ceases. The solvent and excess thionyl chloride are removed under reduced pressure to yield the crude acyl chloride, which can be used in the next step without further purification.

-

Formation of the Acyl Azide: The crude acyl chloride is dissolved in a suitable solvent like acetone or tetrahydrofuran (THF). A solution of sodium azide (1.5 equivalents) in a minimal amount of water is added dropwise to the acyl chloride solution at 0 °C. The reaction is stirred at this temperature for 1-2 hours and then allowed to warm to room temperature. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is partitioned between an organic solvent (e.g., ethyl acetate) and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated under reduced pressure to afford the substituted hydroxybenzoyl azide.

One-Pot Synthesis of Substituted Hydroxybenzoyl Azides from Carboxylic Acids using DPPA

-

To a solution of the substituted hydroxybenzoic acid (1 equivalent) and triethylamine (1.1 equivalents) in an anhydrous solvent such as THF or DMF at 0 °C, add diphenylphosphoryl azide (DPPA) (1.1 equivalents) dropwise.[1]

-

The reaction mixture is stirred at 0 °C for 30 minutes and then at room temperature for several hours, or until the reaction is complete as monitored by TLC.

-

The reaction is quenched with water, and the product is extracted with an organic solvent. The organic layer is washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude acyl azide, which can be purified by column chromatography if necessary.

Characterization Techniques

The synthesized substituted hydroxybenzoyl azides are characterized using a variety of spectroscopic and analytical techniques:

-

Infrared (IR) Spectroscopy: This is a crucial technique for identifying the formation of the acyl azide. A strong, characteristic absorption band for the asymmetric stretching vibration of the azide group (N₃) is typically observed in the region of 2100-2200 cm⁻¹.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the overall structure of the molecule, showing the characteristic signals for the aromatic protons and carbons, as well as the hydroxyl proton.

-

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and to study its fragmentation patterns, which can provide further structural confirmation.

-

Thermal Analysis (DSC/TGA): Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are important for assessing the thermal stability of these potentially energetic compounds. Acyl azides are known to undergo thermal decomposition, often via the Curtius rearrangement, to form isocyanates with the loss of nitrogen gas.[4]

-

X-ray Crystallography: For crystalline solids, single-crystal X-ray diffraction can provide unambiguous determination of the three-dimensional molecular structure.

Logical Workflow and Reaction Pathway

The following diagrams illustrate the general workflow for the synthesis and characterization of substituted hydroxybenzoyl azides and the key Curtius rearrangement pathway.

Caption: General workflow for the synthesis, purification, and characterization of substituted hydroxybenzoyl azides.

Caption: The Curtius rearrangement of an acyl azide to form an isocyanate and subsequent reaction products.[4]

Conclusion

Substituted hydroxybenzoyl azides are valuable intermediates in organic synthesis and chemical biology. While a comprehensive database of their physical properties is yet to be established, this guide provides a foundational understanding based on the properties of analogous benzoyl azides. The outlined synthetic protocols and characterization techniques offer a practical framework for researchers working with this class of compounds. Further investigation into the specific physical and biological properties of variously substituted hydroxybenzoyl azides will undoubtedly contribute to their broader application in drug discovery and development.

References

- 1. The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. Direct Synthesis of Acyl Azides from Carboxylic Acids by the Combination of Trichloroacetonitrile, Triphenylphosphine and Sodium Azide [organic-chemistry.org]

- 4. Curtius rearrangement - Wikipedia [en.wikipedia.org]

Methodological & Application

Application Notes and Protocols: Curti-us Rearrangement of 2-Hydroxybenzoyl Azide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Curtius rearrangement is a versatile and powerful tool in organic synthesis for the conversion of carboxylic acids to primary amines, carbamates, or ureas via an isocyanate intermediate.[1][2][3][4] This reaction proceeds through the thermal or photochemical decomposition of an acyl azide, with the key advantages of broad functional group tolerance and retention of stereochemistry at the migrating group.[1][3][4] These features make the Curtius rearrangement particularly valuable in the synthesis of complex molecules, including pharmaceuticals and bioactive compounds.[1][4]

This document provides detailed protocols and application notes for the Curtius rearrangement of 2-Hydroxybenzoyl azide, a substrate of interest in the development of various pharmaceutical scaffolds. The resulting 2-hydroxyphenyl isocyanate is a reactive intermediate that can be trapped with various nucleophiles to generate a diverse array of functionalized aromatic compounds.

Reaction Mechanism and Theory

The generally accepted mechanism for the Curtius rearrangement involves the concerted migration of the R-group and the elimination of nitrogen gas from the acyl azide to form an isocyanate.[3] While an acyl nitrene intermediate was initially postulated, experimental and computational evidence for many thermal rearrangements points towards a concerted process.[1][3] The isocyanate intermediate is highly reactive and can be readily attacked by nucleophiles. For instance, reaction with water leads to an unstable carbamic acid that decarboxylates to yield a primary amine.[2][5] Alcohols and amines react with the isocyanate to form stable carbamates and ureas, respectively.[4][6]

Quantitative Data Summary

The following tables summarize typical reaction parameters and expected yields for the Curtius rearrangement of substituted benzoic acids, providing a baseline for the protocol involving this compound.

Table 1: Typical Reagents and Solvents for Curtius Rearrangement

| Reagent/Solvent | Role | Typical Concentration/Amount |

| 2-Hydroxybenzoic Acid | Starting Material | 1.0 eq |

| Diphenylphosphoryl azide (DPPA) | Azide Source | 1.1 - 1.5 eq |

| Triethylamine (Et3N) | Base | 1.1 - 3.0 eq |

| Toluene | Solvent | 0.1 - 0.5 M |

| Benzyl Alcohol | Nucleophile (for carbamate) | 1.5 - 10.0 eq |

| tert-Butanol | Nucleophile (for Boc-carbamate) | Solvent/Co-solvent |

Table 2: Illustrative Reaction Conditions and Yields

| Substrate | Product | Temperature (°C) | Time (h) | Yield (%) |

| Benzoic Acid | Phenyl Isocyanate | 80 - 110 | 2 - 4 | >90 |

| 4-Trifluoromethylbenzoic Acid | Cbz-protected amine | 120 | 0.5 | 86 |

| Generic Aromatic Acid | Allyl Carbamate | 95 | 14 | 75 |

| 2-Hydroxybenzoic Acid (estimated) | 2-Hydroxyphenyl Isocyanate | 90 - 120 | 2 - 3 | 80 - 95 |

Experimental Protocols

Protocol 1: One-Pot Synthesis of Benzyl (2-hydroxyphenyl)carbamate via Curtius Rearrangement

This protocol describes the direct conversion of 2-hydroxybenzoic acid to the corresponding benzyl carbamate using diphenylphosphoryl azide (DPPA).

Materials:

-

2-Hydroxybenzoic acid

-

Diphenylphosphoryl azide (DPPA)

-

Triethylamine (Et3N)

-

Benzyl alcohol

-

Toluene, anhydrous

-

Saturated aqueous sodium bicarbonate

-

Brine

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer

-

Standard laboratory glassware

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure:

-

To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-hydroxybenzoic acid (1.0 eq), anhydrous toluene (to achieve a concentration of 0.2 M), and triethylamine (1.2 eq).

-

Stir the mixture at room temperature until the acid dissolves.

-

Carefully add diphenylphosphoryl azide (DPPA, 1.1 eq) to the solution. An exotherm may be observed.

-

After stirring for 30 minutes at room temperature, add benzyl alcohol (1.5 eq).

-

Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 2-3 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate (2x) and brine (1x).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by silica gel column chromatography to afford the desired benzyl (2-hydroxyphenyl)carbamate.

Protocol 2: Synthesis of 2-Aminophenol via Curtius Rearrangement and Hydrolysis

This protocol details the formation of 2-aminophenol from this compound, which is generated in situ.

Materials:

-

2-Hydroxybenzoic acid

-

Thionyl chloride (SOCl2)

-

Sodium azide (NaN3)

-

Acetone

-

Water

-

Toluene

-

Hydrochloric acid (concentrated)

-

Sodium hydroxide (for neutralization)

-

Standard laboratory glassware for synthesis and workup

Procedure:

Step 2a: Synthesis of 2-Hydroxybenzoyl chloride

-

In a fume hood, carefully add 2-hydroxybenzoic acid (1.0 eq) to an excess of thionyl chloride (SOCl2).

-

Heat the mixture to reflux for 2 hours.

-

Remove the excess thionyl chloride by distillation under reduced pressure to obtain the crude 2-hydroxybenzoyl chloride.

Step 2b: Synthesis of this compound and Rearrangement

-

Dissolve the crude 2-hydroxybenzoyl chloride in acetone.

-

In a separate flask, dissolve sodium azide (1.5 eq) in a minimal amount of water and add it to the acetone solution.

-

Stir the mixture at 0 °C for 1 hour.

-

Extract the acyl azide into toluene.

-

Carefully heat the toluene solution to reflux to initiate the Curtius rearrangement, which will be evident by the evolution of nitrogen gas. Continue heating until gas evolution ceases.

Step 2c: Hydrolysis to 2-Aminophenol

-

Cool the toluene solution containing the 2-hydroxyphenyl isocyanate.

-

Add concentrated hydrochloric acid and heat the mixture to reflux to hydrolyze the isocyanate and the resulting carbamic acid.

-

After cooling, neutralize the reaction mixture with a suitable base (e.g., sodium hydroxide) to precipitate the 2-aminophenol.

-

Collect the product by filtration and purify by recrystallization.

Visualizations

Caption: General mechanism of the Curtius rearrangement of this compound.

Caption: Experimental workflow for the one-pot Curtius rearrangement.

Applications in Drug Development